molecular formula C13H20N4O2 B13793175 3-[3-(Dimethylcarbamoylamino)-5-methylphenyl]-1,1-dimethylurea CAS No. 17607-23-7

3-[3-(Dimethylcarbamoylamino)-5-methylphenyl]-1,1-dimethylurea

Cat. No.: B13793175
CAS No.: 17607-23-7
M. Wt: 264.32 g/mol
InChI Key: NEVYNAFJLYYHPR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-[3-(Dimethylcarbamoylamino)-5-methylphenyl]-1,1-dimethylurea involves several steps. One common method includes the reaction of 3-amino-5-methylphenyl isocyanate with dimethylamine . The reaction is typically carried out under controlled conditions to ensure the purity and yield of the final product. Industrial production methods often involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness .

Chemical Reactions Analysis

3-[3-(Dimethylcarbamoylamino)-5-methylphenyl]-1,1-dimethylurea undergoes various chemical reactions, including:

Scientific Research Applications

3-[3-(Dimethylcarbamoylamino)-5-methylphenyl]-1,1-dimethylurea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[3-(Dimethylcarbamoylamino)-5-methylphenyl]-1,1-dimethylurea involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

3-[3-(Dimethylcarbamoylamino)-5-methylphenyl]-1,1-dimethylurea can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological activities, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

17607-23-7

Molecular Formula

C13H20N4O2

Molecular Weight

264.32 g/mol

IUPAC Name

3-[3-(dimethylcarbamoylamino)-2-methylphenyl]-1,1-dimethylurea

InChI

InChI=1S/C13H20N4O2/c1-9-10(14-12(18)16(2)3)7-6-8-11(9)15-13(19)17(4)5/h6-8H,1-5H3,(H,14,18)(H,15,19)

InChI Key

NEVYNAFJLYYHPR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1NC(=O)N(C)C)NC(=O)N(C)C

Origin of Product

United States

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